molecular formula C14H21NO2 B5875891 1-[2-(3-methoxyphenoxy)ethyl]piperidine

1-[2-(3-methoxyphenoxy)ethyl]piperidine

Cat. No.: B5875891
M. Wt: 235.32 g/mol
InChI Key: VJSGLTKTCHUXNB-UHFFFAOYSA-N
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Description

1-[2-(3-Methoxyphenoxy)ethyl]piperidine is an organic compound with the molecular formula C15H23NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxyphenoxy group attached to the piperidine ring via an ethyl linker

Preparation Methods

The synthesis of 1-[2-(3-methoxyphenoxy)ethyl]piperidine typically involves the reaction of 3-methoxyphenol with an appropriate piperidine derivative. One common synthetic route includes the following steps:

    Alkylation: 3-Methoxyphenol is reacted with an alkyl halide (such as 2-chloroethylamine) to form 2-(3-methoxyphenoxy)ethylamine.

    Cyclization: The resulting amine is then cyclized with a piperidine derivative under basic conditions to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(3-Methoxyphenoxy)ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the methoxyphenoxy group, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

1-[2-(3-Methoxyphenoxy)ethyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-methoxyphenoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the piperidine ring can engage in ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

1-[2-(3-Methoxyphenoxy)ethyl]piperidine can be compared with other piperidine derivatives, such as:

  • 1-[2-(2-Methoxyphenoxy)ethyl]piperidine
  • 1-[2-(4-Methoxyphenoxy)ethyl]piperidine
  • 1-[2-(3-Ethoxyphenoxy)ethyl]piperidine

These compounds share similar structural features but differ in the position or nature of the substituents on the phenoxy group. The unique positioning of the methoxy group in this compound can influence its reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

1-[2-(3-methoxyphenoxy)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-6-5-7-14(12-13)17-11-10-15-8-3-2-4-9-15/h5-7,12H,2-4,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSGLTKTCHUXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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